molecular formula C6H13NO2S B2528473 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide CAS No. 2172081-57-9

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide

Cat. No. B2528473
M. Wt: 163.24
InChI Key: UTBXZTHXGSUBPB-UHFFFAOYSA-N
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Description

The compound 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the study of epimerization and hydrolysis of a related compound, 3,6-dimethyl-2,3,5,6-tetrahydro[1,2,4]thiadiazino[6,5,4-hi]indole 1,1-dioxide, provides insights into the stability and reactivity of sulfur-nitrogen heterocycles which could be relevant to the compound of interest .

Synthesis Analysis

The synthesis of nitrogen-rich heterocyclic compounds is of significant interest due to their potential applications. Although the specific synthesis of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is not described, the synthesis of a structurally related compound, 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin, has been reported. This compound was synthesized and characterized using various techniques including NMR, MS, and elemental analysis . These methods are commonly used in the synthesis of similar heterocyclic compounds and could potentially be applied to the synthesis of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide.

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds can provide valuable information about the potential structure of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide. For example, the crystal structure of the synthesized tetrazin compound was determined using X-ray diffraction, revealing its crystallization in the P21/c space group of the monoclinic crystal system . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of sulfur-nitrogen heterocycles can be complex. The study of the related compound, 3,6-dimethyl-2,3,5,6-tetrahydro[1,2,4]thiadiazino[6,5,4-hi]indole 1,1-dioxide, showed that it undergoes rapid epimerization in aqueous solvent and hydrolysis under acidic conditions . These findings suggest that 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide may also exhibit similar reactivity patterns, which could be important for its potential applications and stability.

Physical and Chemical Properties Analysis

Physical properties such as density and thermal stability are important characteristics of heterocyclic compounds. The related tetrazin compound exhibits high densities and good thermal stability, with a decomposition temperature above 220°C . These properties are indicative of the robustness of such materials and could be extrapolated to 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide, suggesting it may also possess desirable physical properties for various applications.

Scientific Research Applications

Chemistry and Synthetic Approaches

The chemistry of substituted thiazinanes, including derivatives of 6,6-dimethyl-1,2-thiazinane 1,1-dioxide, is a notable area of study due to their potential in disease treatment and other applications. These compounds are part of important heterocyclic compounds with applications ranging from anti-HIV activity to use as antibiotics and anticoagulants. The review by Hassan et al. (2020) focuses on the synthetic approaches of thiazinane derivatives and their chemical reactivity, emphasizing the need for further exploration in this domain due to the limited research specifically targeting thiazinane itself (Hassan, Bräse, Aly, & Tawfeek, 2020).

Catalytic Applications

Noland and DeMaster (2003) explored the catalytic uses of 4H-1,4-thiazine 1,1-dioxide derivatives in organic synthesis, highlighting their role as intermediates in various synthetic pathways. This work underlines the versatility of thiazinane 1,1-dioxide derivatives in facilitating the synthesis of complex organic molecules (Noland & DeMaster, 2003).

Biological Activities

Research by Gautam and Chaudhary (2014) on carbodiimide-mediated synthesis of new thiazolidin-4-ones and thiazinan-4-ones from thiosemicarbazone derivatives showcases the potential biological activities of these compounds. Their work indicates the diverse therapeutic possibilities of thiazinane derivatives, including antimicrobial properties (Gautam & Chaudhary, 2014).

Material Science and Physical Chemistry

The study by Amireche-Ziar et al. (2013) on excess molar enthalpies for binary mixtures involving ethers and 1,2-dichloroethane highlights the physical chemistry applications of thiazinane derivatives. Such studies are crucial for understanding the thermodynamic properties of organic compounds in solution, which has implications for material science and chemical engineering (Amireche-Ziar, Richon, & Brahim Belaribi, 2013).

Heterocyclic Chemistry Innovations

Further, the work by Wu and Xu (2019) on the asymmetric arylation of cyclic N-sulfonyl imines to access chiral 1,3-diamines demonstrates the innovative applications of thiazinane 1,1-dioxide derivatives in heterocyclic chemistry. This research contributes to the development of new methodologies for synthesizing optically active compounds, which are valuable in pharmaceutical synthesis (Wu & Xu, 2019).

Future Directions

Thiazines, including “6,6-Dimethyl-1,2-thiazinane 1,1-dioxide”, are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration .

properties

IUPAC Name

6,6-dimethylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBXZTHXGSUBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNS1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide

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